Cas no 1416439-49-0 (4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride)

4-(Pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride is a versatile chemical intermediate with notable applications in pharmaceutical and organic synthesis. Its pyridine-piperidine scaffold provides a rigid structural framework, making it valuable for designing bioactive compounds, particularly in medicinal chemistry. The carbonitrile group enhances reactivity, facilitating further derivatization, while the dihydrochloride salt form improves solubility and handling stability. This compound is often employed in the development of ligands, catalysts, and small-molecule inhibitors due to its ability to modulate electronic and steric properties. Its well-defined crystalline structure ensures consistent purity, making it suitable for precision research and industrial-scale synthesis.
4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride structure
1416439-49-0 structure
商品名:4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride
CAS番号:1416439-49-0
MF:C11H15Cl2N3
メガワット:260.162900209427
MDL:MFCD22690444
CID:4597627
PubChem ID:71742889

4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride 化学的及び物理的性質

名前と識別子

    • 4-(PYRIDIN-2-YL)PIPERIDINE-4-CARBONITRILE 2HCL
    • 4-pyridin-2-ylpiperidine-4-carbonitrile;dihydrochloride
    • 4-(Pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride
    • 4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride
    • MDL: MFCD22690444
    • インチ: 1S/C11H13N3.2ClH/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10;;/h1-3,6,13H,4-5,7-8H2;2*1H
    • InChIKey: YWVHZHVUUVZLIT-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.N1CCC(C#N)(C2C=CC=CN=2)CC1

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 234
  • トポロジー分子極性表面積: 48.7

4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-201633-5.0g
4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride
1416439-49-0 95%
5g
$3772.0 2023-06-01
Enamine
EN300-201633-1g
4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride
1416439-49-0 95%
1g
$897.0 2023-09-16
A2B Chem LLC
AW03855-100mg
4-(Pyridin-2-yl)piperidine-4-carbonitrile 2hcl
1416439-49-0 95%
100mg
$363.00 2024-04-20
Enamine
EN300-201633-5g
4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride
1416439-49-0 95%
5g
$3772.0 2023-09-16
Enamine
EN300-201633-10g
4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride
1416439-49-0 95%
10g
$7375.0 2023-09-16
1PlusChem
1P01B94F-500mg
4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride
1416439-49-0 95%
500mg
$726.00 2024-06-21
Aaron
AR01B9CR-10g
4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride
1416439-49-0 95%
10g
$10166.00 2023-12-16
Aaron
AR01B9CR-250mg
4-(Pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride
1416439-49-0 95%
250mg
$493.00 2025-02-09
Aaron
AR01B9CR-500mg
4-(Pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride
1416439-49-0 95%
500mg
$764.00 2025-02-09
Aaron
AR01B9CR-100mg
4-(Pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride
1416439-49-0 95%
100mg
$453.00 2025-03-30

4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride 関連文献

4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochlorideに関する追加情報

4-(Pyridin-2-yl)piperidine-4-carbonitrile Dihydrochloride: A Comprehensive Overview

The compound with CAS No. 1416439-49-0, commonly referred to as 4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, substituted with a pyridine ring at the 2-position and a cyano group at the 4-position, along with two hydrochloric acid counterions. Its structure endows it with intriguing chemical reactivity and biological activity, making it a subject of extensive research.

Recent studies have highlighted the synthesis of 4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride as a pivotal step in developing novel bioactive molecules. Researchers have employed various synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution, to efficiently construct this compound. The use of microwave-assisted synthesis has further optimized the reaction conditions, leading to higher yields and improved purity. These advancements underscore the importance of this compound as a versatile building block in medicinal chemistry.

The chemical structure of 4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride plays a crucial role in its pharmacological properties. The pyridine ring introduces electron-withdrawing effects, which enhance the electrophilicity of the adjacent carbon atoms, facilitating various nucleophilic attacks. Meanwhile, the cyano group at the 4-position imparts additional electron-withdrawing effects, further modulating the compound's reactivity. This unique combination of functional groups makes it an attractive candidate for exploring its role in enzyme inhibition and receptor binding studies.

Recent research has focused on the biological activity of 4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride, particularly its potential as a lead compound in drug discovery. In vitro studies have demonstrated its ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. Additionally, preliminary results from animal models suggest that this compound may exhibit neuroprotective effects, making it a promising candidate for treating Alzheimer's disease and related conditions.

The application of 4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride extends beyond pharmacology into materials science and catalysis. Its ability to act as a ligand in transition metal complexes has been explored for asymmetric catalysis, where it facilitates enantioselective reactions with high efficiency. Furthermore, its incorporation into polymer frameworks has shown potential in developing advanced materials with tailored electronic properties.

In terms of safety and handling, while 4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride is not classified as a hazardous material under current regulations, proper precautions should be taken during synthesis and handling to ensure compliance with laboratory safety standards. Researchers are advised to consult relevant safety data sheets (SDS) for detailed information on storage and disposal practices.

As research on CAS No. 1416439-49-0 continues to unfold, its significance as a multifaceted compound becomes increasingly apparent. With ongoing advancements in synthetic methodologies and biological evaluations, this compound is poised to make substantial contributions across diverse scientific disciplines.

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